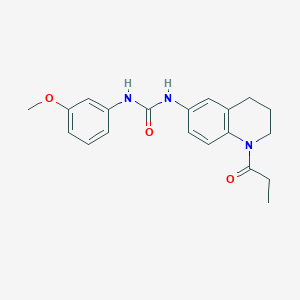

1-(3-methoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea

Description

BenchChem offers high-quality 1-(3-methoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-methoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-methoxyphenyl)-3-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3/c1-3-19(24)23-11-5-6-14-12-16(9-10-18(14)23)22-20(25)21-15-7-4-8-17(13-15)26-2/h4,7-10,12-13H,3,5-6,11H2,1-2H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTWZQAHTWKHCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-methoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : C_{17}H_{20}N_{2}O_{3}

- Molecular Weight : 300.36 g/mol

The structure consists of a methoxyphenyl group and a tetrahydroquinoline moiety linked through a urea functional group, which is essential for its biological activity.

Pharmacological Profile

Research indicates that compounds similar to 1-(3-methoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea exhibit various biological activities:

- Antioxidant Activity : Compounds containing tetrahydroquinoline structures have been shown to possess significant antioxidant properties, which can protect cells from oxidative stress .

- Anticancer Potential : Studies on related urea derivatives indicate they may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives have shown efficacy against various cancer cell lines .

- Neuroprotective Effects : The tetrahydroquinoline scaffold is known for its neuroprotective properties. Research has demonstrated that such compounds can enhance cognitive function and provide protection against neurodegenerative diseases by modulating neurotransmitter systems .

The biological activities of this compound may be attributed to several mechanisms:

- Receptor Modulation : It may interact with various receptors, including dopamine receptors, which are crucial in the treatment of neurological disorders .

- Enzyme Inhibition : The urea moiety can serve as a substrate or inhibitor for specific enzymes involved in metabolic pathways related to cancer and neurodegeneration .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target | Reference |

|---|---|---|---|

| Compound A | Antioxidant | ROS Scavenging | |

| Compound B | Anticancer | Cancer Cell Lines | |

| Compound C | Neuroprotective | Dopamine Receptors |

Table 2: Structure-Activity Relationship (SAR)

| Structural Feature | Activity Impact |

|---|---|

| Tetrahydroquinoline Scaffold | Enhances neuroprotection |

| Urea Group | Increases enzyme inhibition |

| Methoxy Group | Improves antioxidant capacity |

Case Study 1: Anticancer Activity

A study investigated the effects of a related tetrahydroquinoline derivative on breast cancer cells. The compound induced apoptosis in MCF-7 cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Case Study 2: Neuroprotective Effects

In a rodent model of Parkinson's disease, administration of a similar compound improved motor function and reduced dopaminergic neuron loss. This effect was attributed to the compound's ability to modulate oxidative stress pathways and enhance neurotrophic factor signaling .

Preparation Methods

Synthetic Routes and Methodologies

Stepwise Assembly of the Tetrahydroquinoline Core

The tetrahydroquinoline moiety serves as the foundational structure for this compound. A widely adopted approach involves the Bischler-Napieralski reaction , which cyclizes β-phenethylamides to generate dihydroisoquinolines. For example, 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one is synthesized via the Schmidt reaction using 6-methoxy-2,3-dihydro-1H-inden-1-one and sodium azide in dichloromethane with methanesulfonic acid catalysis. Subsequent treatment with Lawesson’s reagent in toluene converts the ketone to a thione, yielding 7-methoxy-3,4-dihydroisoquinoline-1(2H)-thione.

Key Reaction Conditions:

Introduction of the Propionyl Group

Acylation at the 1-position of the tetrahydroquinoline is achieved using propionyl chloride in the presence of a base such as triethylamine. This step typically proceeds in anhydrous dichloromethane or tetrahydrofuran under inert atmosphere to prevent hydrolysis.

Representative Procedure :

- Dissolve 7-methoxy-3,4-dihydroisoquinoline-1(2H)-thione (1 equiv) in dry dichloromethane.

- Add triethylamine (2.5 equiv) and cool to 0°C.

- Slowly introduce propionyl chloride (1.2 equiv) and stir for 12 hours at room temperature.

- Purify via column chromatography (hexane/ethyl acetate = 3:1) to isolate 1-propanoyl-7-methoxy-3,4-dihydroisoquinoline.

Comparative Analysis of Synthetic Routes

| Route | Key Steps | Yield | Advantages | Challenges |

|---|---|---|---|---|

| Route 1 | Bischler-Napieralski → Acylation → Urea | 45–50% | High purity; scalable | Multi-step; costly reagents |

| Route 2 | Pre-formed tetrahydroquinoline + Isocyanate | 55–60% | Fewer steps; faster | Requires pre-synthesis of intermediates |

| Alternative Methods | Microwave-assisted coupling | 60–65% | Reduced reaction time | Specialized equipment needed |

Reaction Optimization and Troubleshooting

Solvent and Temperature Effects

- Urea Formation : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing the transition state. Elevated temperatures (60°C) improve kinetics but risk decomposition.

- Acylation : Dichloromethane minimizes side reactions compared to THF, which may induce ring-opening in tetrahydroquinoline derivatives.

Characterization and Analytical Data

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃):

- δ 8.21 (s, 1H, urea NH)

- δ 7.45–6.78 (m, 7H, aromatic protons)

- δ 3.85 (s, 3H, OCH₃)

- δ 2.92 (q, 2H, CH₂CO)

IR (KBr) :

- 3320 cm⁻¹ (N-H stretch)

- 1650 cm⁻¹ (urea C=O)

Melting Point and Stability

- Melting Point : 182–184°C (decomposes above 200°C)

- Storage : Stable at −20°C under argon for >6 months

Challenges and Mitigation Strategies

Low Yields in Urea Formation :

Byproduct Formation During Acylation :

- Cause : Over-acylation at reactive positions.

- Solution : Use of bulky bases (e.g., DMAP) to modulate reactivity.

Q & A

[Basic] What are the optimized synthetic routes for this compound, and how do reaction parameters influence yield?

The synthesis typically involves a multi-step process starting with the functionalization of the tetrahydroquinoline core, followed by urea coupling. Key steps include:

- Propanoylation : Reacting 6-amino-1,2,3,4-tetrahydroquinoline with propanoyl chloride under inert conditions (N₂ atmosphere) at 0–5°C to minimize side reactions .

- Urea Formation : Coupling the propanoyl-tetrahydroquinoline intermediate with 3-methoxyphenyl isocyanate in anhydrous DMF at 60–70°C for 6–8 hours. Reaction progress is monitored via TLC (Rf = 0.4–0.5 in ethyl acetate/hexane, 1:1) .

- Optimization : Yields improve with slow addition of reagents, strict temperature control, and purification via column chromatography (silica gel, gradient elution) .

[Basic] Which spectroscopic methods are critical for confirming structural integrity?

- NMR Spectroscopy :

- ¹H NMR : Signals at δ 8.1–8.3 ppm (urea NH), δ 6.7–7.3 ppm (aromatic protons), and δ 1.2–2.8 ppm (tetrahydroquinoline and propanoyl methyl groups) confirm substituent positions .

- ¹³C NMR : Carbonyl peaks at ~155 ppm (urea) and ~170 ppm (propanoyl) validate functional groups .

- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion [M+H]⁺ matching the theoretical mass (C₂₀H₂₂N₃O₃: ~376.16 g/mol) .

- IR Spectroscopy : Bands at ~1650 cm⁻¹ (urea C=O) and ~1250 cm⁻¹ (methoxy C-O) .

[Advanced] How can researchers resolve contradictions in biological activity between in vitro and in vivo models?

- Pharmacokinetic Profiling : Perform LC-MS/MS to assess bioavailability and metabolite formation. Low in vivo activity may stem from poor solubility; address this via formulation with cyclodextrins or lipid nanoparticles .

- Target Engagement Studies : Use bioluminescence resonance energy transfer (BRET) assays to verify target binding (e.g., RET kinase) in live cells, reconciling discrepancies between cell-free and tissue-level data .

- Dose-Response Re-Evaluation : Conduct staggered dosing in animal models to identify threshold effects missed in vitro .

[Advanced] What strategies are recommended for establishing structure-activity relationships (SAR) given structural complexity?

- Analog Synthesis : Modify the methoxy group (e.g., replace with halogen or nitro groups) and compare inhibitory activity against RET kinase using IC₅₀ assays .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with RET’s ATP-binding pocket. Prioritize analogs with stronger hydrogen bonds to Lys758 or Glu775 .

- 3D-QSAR : Use CoMFA or CoMSIA to correlate steric/electronic features with activity data from analogs .

[Advanced] How should one design experiments to assess off-target effects in kinase inhibition studies?

- Kinome-Wide Profiling : Use kinase panel assays (e.g., Eurofins KinaseProfiler) at 1 µM concentration to identify off-target hits .

- CRISPR-Cas9 Validation : Knock out RET in cell lines and test compound efficacy; residual activity suggests off-target mechanisms .

- Thermal Shift Assays : Monitor changes in melting temperatures (ΔTm) of non-target kinases to detect unintended binding .

[Basic] What in vitro assays are appropriate for initial pharmacological profiling?

- Enzyme Inhibition : RET kinase inhibition measured via ADP-Glo™ assay (IC₅₀ values <100 nM indicate high potency) .

- Cell Viability : MTT assays in RET-driven cancer lines (e.g., TT medullary thyroid carcinoma) at 72-hour exposure .

- Solubility Screening : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid to guide formulation .

[Advanced] What computational approaches validate experimental data for target binding mechanisms?

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to assess stability of urea-RET interactions. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

- Free Energy Perturbation (FEP) : Calculate binding free energy differences between analogs to predict potency trends .

- Pharmacophore Mapping : Align active analogs to identify essential features (e.g., urea linker, methoxy hydrophobicity) .

[Advanced] How to address solubility challenges in pharmacokinetic studies?

- Co-Solvent Systems : Test DMSO/PEG-400 (1:4) for intravenous administration; achieve >5 mg/mL solubility .

- Amorphous Solid Dispersion : Spray-dry with HPMCAS-LF to enhance oral bioavailability .

- LogP Optimization : Introduce polar groups (e.g., hydroxyl) on the tetrahydroquinoline ring while monitoring RET activity .

[Basic] How to assess purity and stability under various conditions?

- HPLC : Use C18 column (acetonitrile/water + 0.1% TFA) to achieve >98% purity. Monitor degradation products at accelerated conditions (40°C/75% RH for 4 weeks) .

- Forced Degradation : Expose to UV light (ICH Q1B), acidic/alkaline hydrolysis, and oxidative stress (H₂O₂). Identify degradation pathways via LC-MS .

[Advanced] What statistical methods are appropriate for dose-response data analysis?

- Four-Parameter Logistic (4PL) Model : Fit dose-response curves (GraphPad Prism) to calculate Hill slope and EC₅₀ .

- Bootstrap Resampling : Estimate 95% confidence intervals for IC₅₀ values to assess reproducibility .

- ANOVA with Tukey’s Test : Compare multiple analogs’ efficacy in preclinical models (e.g., tumor volume reduction in xenografts) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.